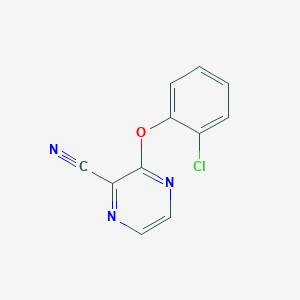

3-(2-Chlorophenoxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-(2-chlorophenoxy)pyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3O/c12-8-3-1-2-4-10(8)16-11-9(7-13)14-5-6-15-11/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMQIECJKKAWRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=NC=CN=C2C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenoxy)pyrazine-2-carbonitrile typically involves the reaction of 2-chlorophenol with pyrazine-2-carbonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the phenoxy group is introduced to the pyrazine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenoxy)pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom on the pyrazine ring can be substituted by nucleophiles, leading to the formation of various derivatives.

Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Nucleophilic Substitution: Various substituted pyrazine derivatives.

Hydrolysis: Carboxylic acids or amides.

Reduction: Primary amines.

Scientific Research Applications

3-(2-Chlorophenoxy)pyrazine-2-carbonitrile has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

Industry: Utilized in the production of agrochemicals and materials science for the development of new materials

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenoxy)pyrazine-2-carbonitrile is deeply rooted in its chemical structure. The chloropyrazine ring coupled with the nitrile group provides a rich electron configuration, making it highly reactive. The chlorine atom on the pyrazine ring is a prime site for nucleophilic substitution reactions, facilitating the integration of various functional groups. The nitrile group is amenable to transformations through hydrolysis or reduction, making the compound a versatile precursor for synthesizing a diverse range of heterocyclic compounds, amino acids, and pivotal organic molecules .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of pyrazinecarbonitriles are heavily influenced by substituent position and type. Key structural analogs include:

Key Observations :

Key Observations :

- The target compound’s synthesis suffers from low yields (18–43%) due to competing reactivity of halogenated benzaldehydes and lipophilic byproducts .

- In contrast, 3-chloropyrazine-2-carbonitrile is synthesized efficiently (84% yield) via direct chlorination, underscoring the impact of substituent simplicity on synthetic feasibility .

Pharmacological and Functional Comparisons

Pyrazinecarbonitriles demonstrate diverse biological activities depending on substitution patterns:

Key Observations :

- The thiophene-sulfonyl analog (Compound F) shows modest P2Y12 receptor inhibition, likely due to steric hindrance from the bulky sulfonyl group, whereas the target compound’s phenoxy group may offer better target engagement .

Biological Activity

3-(2-Chlorophenoxy)pyrazine-2-carbonitrile, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is defined by the following chemical structure:

- Chemical Formula : CHClNO

- CAS Number : 303146-94-3

The presence of the chlorophenoxy and pyrazine moieties suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazine derivatives. For instance, a related compound demonstrated significant inhibition of cell viability in K562 leukemia cells with an IC value of 25 μM after 72 hours of treatment . This indicates a promising avenue for exploring the anticancer properties of this compound.

Antimicrobial Activity

Research has pointed towards the effectiveness of pyrazine derivatives as antimicrobial agents. The compound's structural features may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Research Findings and Case Studies

- Apoptosis Induction :

-

Molecular Docking Studies :

- Computational studies have indicated that pyrazine derivatives can bind effectively to various protein targets involved in cancer progression and microbial resistance. These findings support further investigation into the binding affinities and interactions of this compound with specific receptors .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other compounds in its class:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 5-Cyano-3-(4-methoxybenzylamino)pyrazine-2-carboxamide | Structure | Anticancer activity, apoptosis induction |

| Ethyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate | Structure | Antimicrobial properties, VEGFR inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.